HDAC3-IN-T326 - 1451042-19-5

HDAC3-IN-T326

Catalog Number: EVT-269406
CAS Number: 1451042-19-5
Molecular Formula: C21H18N6O3S
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HDAC3-IN-T326 is a potent and selective HDAC3 inhibitor. It acts by increasing NF-κB acetylation, inducing growth inhibition of cancer cells, and activating HIV gene expression in latent HIV-infected cells.
Overview

HDAC3-IN-T326 is a selective inhibitor of histone deacetylase 3, a member of the histone deacetylase family, which plays a crucial role in chromatin remodeling and gene transcription regulation. The compound is part of a broader class of inhibitors that target histone deacetylases, which are involved in various cellular processes, including cancer progression and viral latency. Understanding the properties and mechanisms of HDAC3-IN-T326 is essential for its potential applications in therapeutic contexts.

Source and Classification

HDAC3-IN-T326 was identified through a systematic screening of compounds designed to selectively inhibit histone deacetylase 3. It belongs to the class of small-molecule inhibitors that specifically target the catalytic activity of HDAC3 without significantly affecting other isozymes such as HDAC1 or HDAC2. The compound was synthesized using click chemistry techniques, specifically through the Cu-catalyzed coupling of alkyne and azide precursors, leading to the formation of triazole structures that characterize this family of inhibitors .

Synthesis Analysis

Methods and Technical Details

The synthesis of HDAC3-IN-T326 involves a two-step process:

  1. Preparation of Alkynes and Azides: The synthesis begins with the design and preparation of specific alkynes and azides. For instance, alkyne compounds Ak5 and Ak6 were synthesized alongside azide compounds Az23 and Az46.
  2. Click Chemistry Reaction: The key step involves a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which yields the desired triazole compound T326 with high efficiency (approximately 97% yield). The resulting compound was purified through column chromatography followed by recrystallization to ensure high purity for biological testing .
Molecular Structure Analysis

Structure and Data

The molecular structure of HDAC3-IN-T326 features a triazole ring formed via click chemistry, which is crucial for its interaction with the active site of histone deacetylase 3. The compound's design incorporates a zinc-binding group that coordinates with the zinc ion at the enzyme's active site, facilitating inhibition. Structural studies reveal that the compound has distinct binding interactions that enhance its selectivity for HDAC3 over other isoforms .

Chemical Reactions Analysis

Reactions and Technical Details

HDAC3-IN-T326 primarily functions through competitive inhibition of histone deacetylase 3. In vitro assays demonstrate that T326 effectively inhibits the deacetylation activity associated with HDAC3, leading to increased acetylation levels of target proteins such as NF-κB in human colon cancer cells (HCT116). This increase in acetylation is indicative of successful inhibition, as it disrupts normal gene repression mechanisms mediated by HDAC3 .

Mechanism of Action

Process and Data

The mechanism by which HDAC3-IN-T326 exerts its effects involves competitive binding to the active site of histone deacetylase 3. By occupying this site, T326 prevents substrate access, thereby inhibiting the enzymatic removal of acetyl groups from lysine residues on histones. This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure and promotes gene expression associated with cell cycle regulation and apoptosis in cancer cells . Additionally, T326 has been shown to activate latent HIV gene expression by inhibiting HDAC3, suggesting its potential utility in antiviral therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HDAC3-IN-T326 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300-400 g/mol (exact value may vary based on specific substituents).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation in biological assays and potential therapeutic applications .

Applications

Scientific Uses

HDAC3-IN-T326 has significant implications in both cancer research and antiviral therapy:

  • Cancer Treatment: As a selective inhibitor of histone deacetylase 3, T326 shows promise as an anticancer agent by promoting apoptosis in tumor cells and enhancing the efficacy of existing chemotherapeutics.
  • Antiviral Applications: The ability to activate latent HIV genes positions T326 as a candidate for therapies aimed at eradicating latent viral reservoirs in infected individuals.

Introduction to HDAC3 Biology and Epigenetic Modulation

Histone deacetylase 3 (HDAC3) is a class I zinc-dependent deacetylase that regulates gene expression through histone and non-histone protein deacetylation. As a pivotal epigenetic modulator, HDAC3 controls diverse physiological processes, including metabolic homeostasis, immune responses, and embryonic development. Dysregulation of HDAC3 is implicated in pathologies ranging from cancer to neurodegenerative disorders, making it a high-priority therapeutic target. The development of isoform-selective inhibitors like HDAC3-IN-T326 (T326) provides critical chemical tools to dissect HDAC3-specific biological functions and therapeutic potential. This review comprehensively examines T326 within the framework of HDAC3 biology, emphasizing its mechanistic insights and functional applications.

Structural and Functional Characterization of HDAC3

HDAC3 possesses a conserved catalytic domain but exhibits distinct structural features that differentiate it from other class I HDACs (HDAC1, 2, 8). Key characteristics include:

  • Active Site Variations: Position 92 contains aspartate (vs. glutamate in HDAC1/2), while tyrosine at position 107 creates steric hindrance that influences inhibitor binding [10].
  • C-Terminal Domain: A non-conserved C-terminal region (residues 402–428) is essential for deacetylase activity and nuclear localization. Mutations here disrupt phosphorylation and catalytic function [2] [7].
  • Oligomerization: The N-terminal domain enables HDAC3 self-association into dimers/trimers, facilitating complex assembly and substrate recruitment [7].

Table 1: Structural Domains of HDAC3 and Functional Impact

DomainResiduesKey FeaturesFunctional Consequences
Catalytic Core1–400Zinc-binding pocket; conserved β-sheetsDeacetylase activity
N-Terminal1–122Oligomerization interfaceSelf-association into dimers/trimers
C-Terminal402–428Phosphorylation sites (Ser424)Regulates catalytic activity and stability
Nuclear ExportCentralNuclear export signal (NES)Cytoplasmic shuttling

HDAC3-IN-T326 exploits these structural idiosyncrasies by binding the catalytic pocket with high selectivity (IC₅₀ = 0.26 μM). Its benzamide-zinc chelating group anchors the inhibitor, while hydrophobic moieties interact with Tyr107 and Phe199, conferring >100-fold selectivity over HDAC4 and HDAC1 [1].

HDAC3 in Chromatin Remodeling and Transcriptional Repression

HDAC3 primarily silences gene expression by deacetylating histones H3 and H4, promoting chromatin condensation. Mechanistic insights include:

  • Epigenetic Targeting: HDAC3 enrichment at promoter regions reduces H3K9/K27 acetylation, enabling H3K9 methylation and facultative heterochromatin formation. This represses transcription of genes involved in inflammation (e.g., TNF-α, IL-1β) and metabolism [3] [8].
  • Non-Histone Substrates: Deacetylation of transcription factors (e.g., NF-κB p65, STAT1) modulates their DNA-binding affinity. In diabetes models, HDAC3 hyperactivity deacetylates STAT1, amplifying proinflammatory signaling in PBMCs [3].
  • Disease Implications: T326-mediated HDAC3 inhibition reverses aberrant repression in pathological contexts:
  • In type 2 diabetes, HDAC3 overexpression in PBMCs correlates with hyperglycemia and insulin resistance (HOMA-IR) [3].
  • Neurodevelopmental disorders linked to HDAC3 de novo variants (e.g., p.Pro201Ser) show disrupted CoREST complex recruitment and impaired silencing of neuronal genes [6].

Table 2: Epigenetic Targets of HDAC3 and Functional Outcomes

SubstrateDeacetylation SiteBiological OutcomePathological Link
Histone H3Lys9/Lys27Heterochromatin formationSilencing of tumor suppressors
NF-κB p65Lys310Enhanced DNA binding & proinflammatory signalingDiabetes, neurodegeneration
STAT1Lys410Increased phosphorylation & activationImmune dysregulation
TFAM (mitochondrial)Multiple sitesImpaired mtDNA transcriptionMetabolic dysfunction

Role of HDAC3 in Cellular Compartmental Dynamics: Nuclear vs. Cytoplasmic Functions

HDAC3 dynamically shuttles between nuclear and cytoplasmic compartments, enabled by a nuclear localization signal (NLS) and nuclear export signal (NES) [8]. Functional implications include:

  • Nuclear Functions:
  • Chromatin remodeling via NCoR/SMRT complexes.
  • Tgf-β1 silencing in cardiac development: HDAC3 recruits PRC2 to deposit H3K27me3 marks, preventing aberrant endothelial-mesenchymal transition. Mutations cause congenital heart defects (e.g., bicuspid aortic valve) [9].

  • Cytoplasmic Roles:

  • Regulation of mitochondrial metabolism through TFAM deacetylation. HDAC3 deletion in macrophages disrupts oxidative phosphorylation and enhances ROS production [5] [8].
  • Cytosolic HDAC3 modulates TLR4 signaling by deacetylating HSP70, altering NF-κB translocation [8].

T326’s cell permeability allows probing compartment-specific HDAC3 functions. Nuclear HDAC3 inhibition with T326 reactivates epigenetically silenced tumor suppressors (e.g., p21), while cytoplasmic inhibition mitigates inflammation-driven metabolic dysfunction [1] [5].

HDAC3 Interaction Networks: Co-Repressor Complexes and Phosphatase Regulation

HDAC3’s functions are critically dependent on protein-protein interactions:

  • NCoR/SMRT Complexes:
  • The deacetylase-activating domain (DAD) of NCoR1/SMRT binds HDAC3’s N-terminus, stimulating enzymatic activity 10-fold. Inositol tetraphosphate (IP₄) stabilizes this interaction as an "intermolecular glue" [6] [8].
  • Disruption of HDAC3-NCoR (e.g., by p.Ala110Thr mutation) impairs CoREST complex assembly, causing neurodevelopmental deficits via dysregulated GABAergic genes [6].

  • Phosphatase Regulation:

  • HDAC3 complexes with protein phosphatase 4 (PP4c/PP4R1). PP4-mediated dephosphorylation of HDAC3 at Ser424 modulates its activity [2].
  • Phosphorylation by CK2 kinase at Ser424 enhances catalytic activity, while PP4 reverses this activation. T326 inhibits HDAC3 independently of this phosphoregulation [2].

Table 3: HDAC3 Interaction Networks and Functional Consequences

Interaction PartnerComplexFunctional RoleImpact of Disruption
NCoR1/SMRTNCoR/SMRT corepressorHDAC3 catalytic activationLoss of deacetylase activity; embryonic lethality
PP4c/PP4R1Phosphatase PP4HDAC3 Ser424 dephosphorylationSustained HDAC3 activation
TBL1XR1NCoR/SMRTUbiquitin ligase recruitmentImpaired substrate degradation
TCP1 ring complexCytoplasmic chaperoneHDAC3 folding and stabilizationHDAC3 degradation

T326’s efficacy arises from its ability to disrupt HDAC3-co-repressor interactions without affecting PP4-mediated regulation. This selectivity enables precise interrogation of enzymatic versus scaffolding functions in disease models [1] [6].

Properties

CAS Number

1451042-19-5

Product Name

HDAC3-IN-T326

IUPAC Name

N-(2-aminophenyl)-5-[1-[2-(3-nitrophenyl)ethyl]triazol-4-yl]thiophene-2-carboxamide

Molecular Formula

C21H18N6O3S

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C21H18N6O3S/c22-16-6-1-2-7-17(16)23-21(28)20-9-8-19(31-20)18-13-26(25-24-18)11-10-14-4-3-5-15(12-14)27(29)30/h1-9,12-13H,10-11,22H2,(H,23,28)

InChI Key

AXAUXMXVFLCQQK-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C2=CN(CCC3=CC=CC([N+]([O-])=O)=C3)N=N2)S1)NC4=CC=CC=C4N

Solubility

Soluble in DMSO

Synonyms

HDAC3-IN-T326; HDAC3 IN T326; HDAC3INT326; HDAC3 inhibitor T326; HDAC3 inhibitor-T326; T326; T-326; T 326;

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(S2)C3=CN(N=N3)CCC4=CC(=CC=C4)[N+](=O)[O-]

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